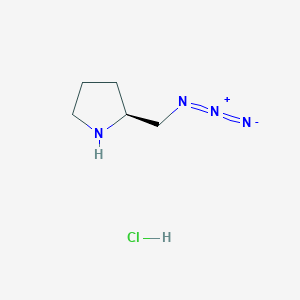

(S)-2-(Azidomethyl)pyrrolidine HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrolidine is a heterocyclic amine used as a building block in the synthesis of organic compounds . It’s a significant class of synthetic and natural plant metabolites, showing a diversity of pharmacological activities . The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrolinium moiety .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . This process produces the pyrolinium moiety that serves as the unprecedented polar head of the mesogens .Chemical Reactions Analysis

The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrolinium moiety . This reaction is part of the process to create pyrrolinium-based ionic liquid crystals .Physical And Chemical Properties Analysis

Pyrrolidine is a colorless to light yellow water-soluble liquid with a pungent, irritating odor . It’s miscible with alcohol, ether, chloroform, and water .Applications De Recherche Scientifique

Stereocontrolled Synthesis of Pyrrolizidine Systems

Researchers have developed methods for the stereocontrolled synthesis of enantiopure pyrrolizidine systems, employing a strategy that involves the reaction of 1,3-dipolar cycloadducts derived from azetidinone-tethered azomethine ylides. This method facilitates the preparation of bi- and tricyclic systems, showcasing the versatility of azomethine ylides in synthesizing complex molecular architectures (Alcaide et al., 2001).

Synthesis of Highly Fluorescent Heterocycles

A novel approach for synthesizing highly fluorescent pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines has been explored through a three-component process. This method illustrates the potential of using azomethine ylides in creating fluorescent heterocycles for applications in materials science and chemical sensing (Schramm et al., 2006).

Advancements in Organometallic Chemistry

Significant advancements in organometallic chemistry have enabled novel methodologies for the synthesis and functionalization of azaindoles, demonstrating the importance of azomethine ylides and related compounds in accessing pharmaceutically relevant heterocycles (Song et al., 2007).

Catalytic Asymmetric Synthesis

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been highlighted for its efficiency in synthesizing enantioselective pyrrolidines, underscoring the method’s versatility in achieving stereochemical diversity. This area of research underscores the utility of these compounds in creating structurally complex and stereochemically rich products (Adrio & Carretero, 2019).

Pyrrolidinone-based Materials for Environmental Remediation

Pyrrolidinone-based hypercrosslinked polymers have been developed for the capture of radioactive iodine, showcasing an application of related heterocyclic compounds in environmental remediation and the treatment of nuclear waste (Li et al., 2019).

Mécanisme D'action

While specific mechanisms of action for “(S)-2-(Azidomethyl)pyrrolidine HCl” are not available, related compounds like pyrrolidine derivatives have been studied. For instance, evolved variants of cytochrome P450BM3 (CYP102A1) from Bacillus megaterium employ high-valent oxo-iron (iv) species to catalyze the synthesis of imidazolidine-4-ones via an intramolecular C–H amination .

Safety and Hazards

Orientations Futures

Pyrrolidine molecules have shown promising anticancer activity toward numerous cancer cell lines . Therefore, efforts have been taken by the scientific fraternity to design and develop a potent anticancer scaffold with negligible side effects . This highlights the potential future directions for research into pyrrolidine and its derivatives.

Propriétés

IUPAC Name |

(2S)-2-(azidomethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c6-9-8-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHLIBCIGHPWOB-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CN=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Azidomethyl)pyrrolidine HCl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955239.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2955243.png)

![3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2955244.png)

![(Z)-2-methoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2955250.png)

![2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955252.png)

![(Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2955257.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2955258.png)